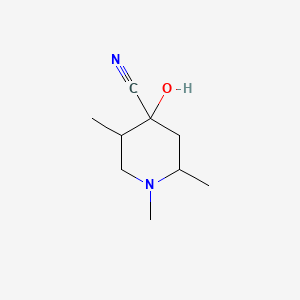
(4-Hydroxymethyl-2-pyridin-3-yl-oxazolidin-4-yl)-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Hydroxymethyl-2-pyridin-3-yl-oxazolidin-4-yl)-methanol is a chemical compound with the molecular formula C10H14N2O3 It is known for its unique structure, which includes a pyridine ring and an oxazolidine ring
Mecanismo De Acción
Target of Action
The primary target of the compound (2-(Pyridin-3-yl)oxazolidine-4,4-diyl)dimethanol, also known as (4-Hydroxymethyl-2-pyridin-3-yl-oxazolidin-4-yl)-methanol, is Cerium (III) ions . Cerium is a rare earth metal element and the most abundant member of the lanthanide series .
Mode of Action
The compound interacts with Cerium (III) ions in a highly sensitive and selective manner . The geometry of the compound and its coordination of Cerium (III) was proven by using density functional theory (DFT) calculations . The highest occupied molecular orbital - lowest unoccupied molecular orbital energy gap was decreased when the compound forms a complex with Cerium (III), indicating a change in the electronic structure .
Biochemical Pathways
The compound is used as a fluorescent probe for the detection of Cerium (III) ions
Pharmacokinetics
The compound exhibits high sensitivity and selectivity towards an aqueous solution of Cerium (III) over various metal ions under biologically relevant conditions . The limit of detection (LOD) was reported as 54.0 nM . .
Result of Action
The result of the compound’s action is the formation of a complex with Cerium (III) ions, which can be detected due to the change in the fluorescent properties of the compound . This allows for high sensitivity and selectivity detection of Cerium (III) ions .
Action Environment
The compound is effective in an aqueous solution under biologically relevant conditions (100.0 mM HEPES buffer pH 7.4) . Environmental factors such as pH and the presence of other metal ions can influence the compound’s action, efficacy, and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxymethyl-2-pyridin-3-yl-oxazolidin-4-yl)-methanol typically involves the reaction of pyridine derivatives with oxazolidine intermediates. One common method involves the condensation of 2-pyridinecarboxaldehyde with an oxazolidine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
(4-Hydroxymethyl-2-pyridin-3-yl-oxazolidin-4-yl)-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated pyridine derivatives, substituted oxazolidines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-Hydroxymethyl-2-pyridin-3-yl-oxazolidin-4-yl)-methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into biological pathways and mechanisms .
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit antimicrobial, antiviral, or anticancer properties, making them candidates for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers .
Comparación Con Compuestos Similares
Similar Compounds
(4-Hydroxymethyl-2-pyridin-3-yl-oxazolidin-4-yl)-methanol: Unique due to its dual ring structure.
Pyridine derivatives: Similar in having the pyridine ring but lack the oxazolidine ring.
Oxazolidine derivatives: Similar in having the oxazolidine ring but lack the pyridine ring.
Uniqueness
The uniqueness of this compound lies in its combined pyridine and oxazolidine rings, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
[4-(hydroxymethyl)-2-pyridin-3-yl-1,3-oxazolidin-4-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c13-5-10(6-14)7-15-9(12-10)8-2-1-3-11-4-8/h1-4,9,12-14H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIFKGWBTWJXQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(O1)C2=CN=CC=C2)(CO)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349454 |
Source


|
| Record name | (4-Hydroxymethyl-2-pyridin-3-yl-oxazolidin-4-yl)-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312620-99-8 |
Source


|
| Record name | (4-Hydroxymethyl-2-pyridin-3-yl-oxazolidin-4-yl)-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[(2-Fluorophenyl)sulfonyl]acetonitrile](/img/structure/B1297091.png)


